
Kdm2A/7A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kdm2A/7A-IN-1 is a first-in-class, selective, and cell-permeable inhibitor of histone lysine demethylases Kdm2A and Kdm7A. It exhibits an IC50 of 0.16 μM for Kdm2A and shows 75-fold selectivity over other JmjC lysine demethylases . This compound is inactive on methyl transferases and histone acetyl transferases . This compound is primarily used in scientific research to study epigenetic modifications and their implications in various biological processes .
Preparation Methods
The synthetic routes and reaction conditions for Kdm2A/7A-IN-1 are not explicitly detailed in the available literature. Industrial production methods are not publicly disclosed, as the compound is primarily used for research purposes .
Chemical Reactions Analysis
Kdm2A/7A-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions can introduce or replace functional groups, modifying the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kdm2A/7A-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Kdm2A/7A-IN-1 exerts its effects by selectively inhibiting the activity of histone lysine demethylases Kdm2A and Kdm7A . These enzymes are responsible for demethylating specific lysine residues on histone proteins, which play a crucial role in regulating gene expression . By inhibiting these enzymes, this compound modulates the epigenetic landscape, affecting various cellular processes and pathways .
Comparison with Similar Compounds
Kdm2A/7A-IN-1 is unique due to its high selectivity and potency towards Kdm2A and Kdm7A compared to other JmjC lysine demethylases . Similar compounds include:
Kdm4 Inhibitors: Target different histone demethylases and have distinct selectivity profiles.
Kdm5 Inhibitors: Also target histone demethylases but differ in their molecular targets and mechanisms of action.
Kdm6 Inhibitors: Focus on inhibiting Kdm6 family enzymes and have unique applications in epigenetic research.
This compound stands out due to its specific inhibition of Kdm2A and Kdm7A, making it a valuable tool for studying the biological functions and therapeutic potential of these enzymes .
Properties
Molecular Formula |
C33H38N4O |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(2S,3S)-1-acetyl-3-phenyl-2-[5-(7-pyrrolidin-1-ylheptyl)pyridin-3-yl]-2H-indole-3-carbonitrile |
InChI |
InChI=1S/C33H38N4O/c1-26(38)37-31-18-10-9-17-30(31)33(25-34,29-15-7-5-8-16-29)32(37)28-22-27(23-35-24-28)14-6-3-2-4-11-19-36-20-12-13-21-36/h5,7-10,15-18,22-24,32H,2-4,6,11-14,19-21H2,1H3/t32-,33+/m0/s1 |
InChI Key |
VJAWJBZGYNKPQV-JHOUSYSJSA-N |
Isomeric SMILES |
CC(=O)N1[C@H]([C@](C2=CC=CC=C21)(C#N)C3=CC=CC=C3)C4=CN=CC(=C4)CCCCCCCN5CCCC5 |
Canonical SMILES |
CC(=O)N1C(C(C2=CC=CC=C21)(C#N)C3=CC=CC=C3)C4=CN=CC(=C4)CCCCCCCN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


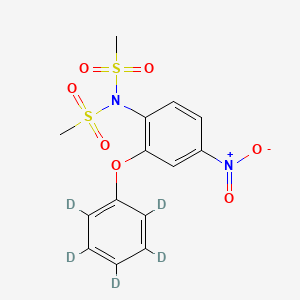
![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
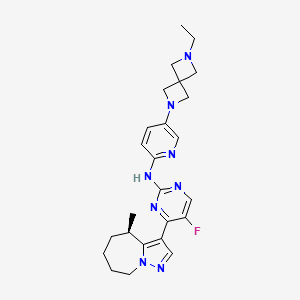
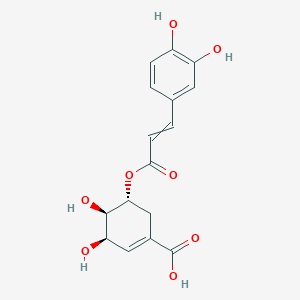
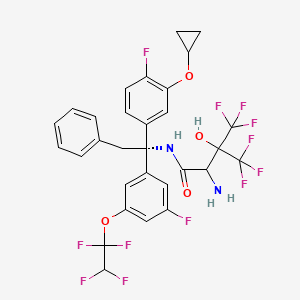
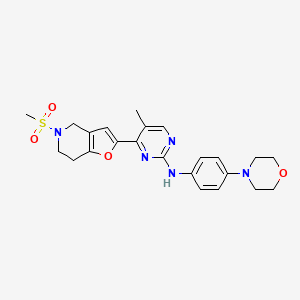
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
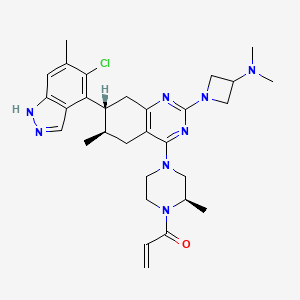
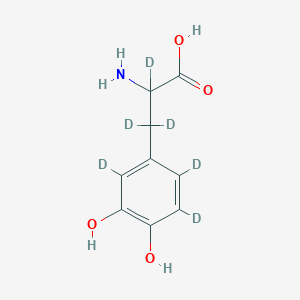
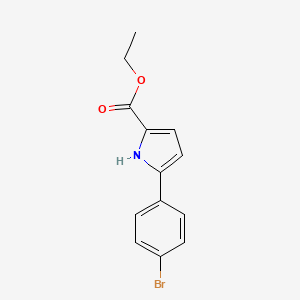
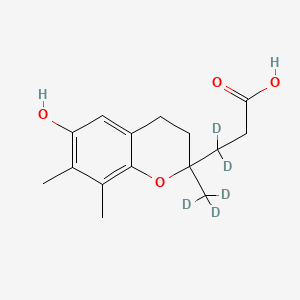
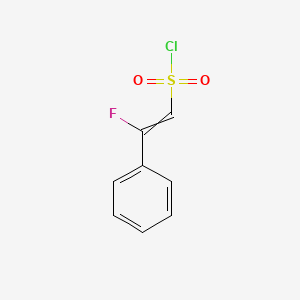

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
